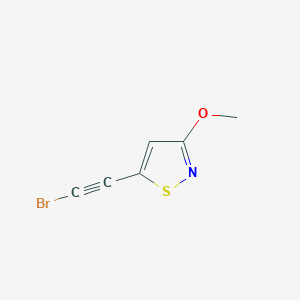

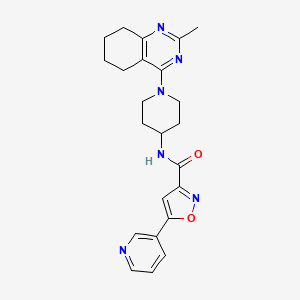

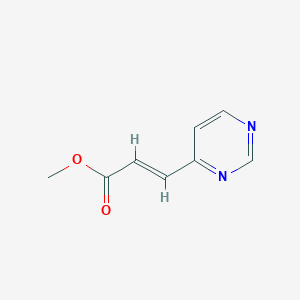

![molecular formula C10H6F6N4 B2733597 2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinylamine CAS No. 957039-65-5](/img/structure/B2733597.png)

2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinylamine

Overview

Description

“2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinylamine” is a chemical compound . It’s also known as CRAC Channel Inhibitor, BTP2 . It controls the biological activity of CRAC Channel . This small molecule/inhibitor is primarily used for Inflammation/Immunology applications .

Synthesis Analysis

The synthesis of trifluoromethylpyridines has been a topic of interest in the agrochemical and pharmaceutical industries . A solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 has been developed .Chemical Reactions Analysis

The compound has been used in the determination of accessible amino groups on surfaces by chemical derivatization with 3,5-bis(trifluoromethyl)phenyl isothiocyanate .Scientific Research Applications

Medicinal Chemistry and Biological Activity

Research has focused on the biological activities of compounds containing pyrazole, pyridine, and related scaffolds due to their potential therapeutic significance. For instance, trifluoromethylpyrazoles have been highlighted for their anti-inflammatory and antibacterial properties, suggesting a promising avenue for medicinal chemists to explore novel agents with better action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015). Similarly, pyrazolopyrimidines structurally resemble purines, showing significant medicinal potential across various disease conditions, including central nervous system and cardiovascular diseases (Chauhan & Kumar, 2013).

Organic Synthesis and Chemical Properties

The synthesis and application of pyrazoline derivatives for electronic devices, including luminescent elements and sensors, have been extensively studied. Pyrazoline, being an electron-rich nitrogen carrier, has gained popularity for its electronic properties and potential for dynamic applications. The research spans from synthesis methodologies to the exploration of pyrazoline derivatives' biological activities, indicating a multifunctional application of these compounds (Ray et al., 2022).

Optoelectronic Materials

Incorporation of pyrazoline and pyrimidine fragments into π-extended conjugated systems has shown great value for creating novel optoelectronic materials. These materials are being used in the development of organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. The electroluminescent properties of these compounds are of particular interest for their potential applications in OLEDs and as colorimetric pH sensors (Lipunova et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Trifluoromethyl group-containing drugs have been extensively used in the pharmaceutical industry over the past 20 years . The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Properties

IUPAC Name |

2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6N4/c11-9(12,13)6-4-7(10(14,15)16)20(19-6)8-5(17)2-1-3-18-8/h1-4H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZLOMXHMVBITP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201326629 | |

| Record name | 2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821965 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

957039-65-5 | |

| Record name | 2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

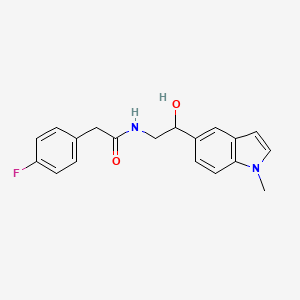

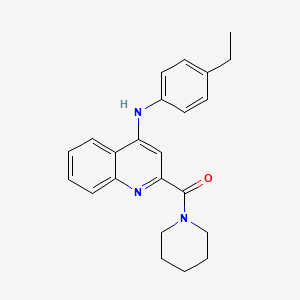

![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2733514.png)

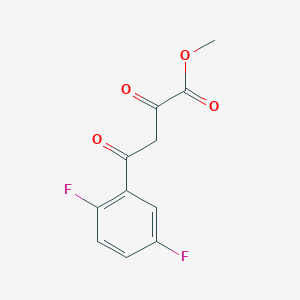

![N-(4-bromo-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2733523.png)

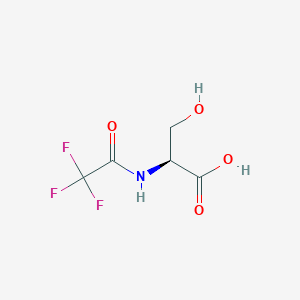

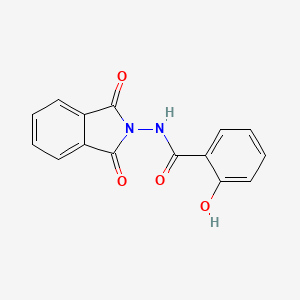

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(naphthalen-1-yl)methanone](/img/structure/B2733529.png)

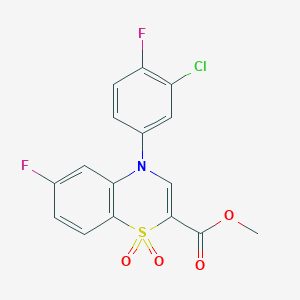

![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2733531.png)